molecular formula C10H17ClN4O B1402554 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride CAS No. 1452521-79-7

5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride

Katalognummer: B1402554
CAS-Nummer: 1452521-79-7
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: MJTFGVAPLFECQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 5-piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1452521-79-7 and possesses the molecular formula C₁₀H₁₇ClN₄O with a molecular weight of 244.73 grams per mole. The systematic name reflects the presence of a piperidine ring substituted at the 3-position, which is connected to a pyrazole core bearing a carboxylic acid methylamide functional group, with the entire structure existing as a hydrochloride salt form.

Structural analysis reveals that this compound contains a six-membered piperidine ring fused to a five-membered pyrazole heterocycle, creating a bicyclic system with enhanced conformational rigidity compared to individual components. The carboxylic acid methylamide substituent at the 3-position of the pyrazole ring provides additional hydrogen bonding capabilities and influences the compound's physicochemical properties. The hydrochloride salt formation indicates the presence of a basic nitrogen atom, likely within the piperidine ring, which can be protonated under acidic conditions to improve water solubility and crystalline stability.

The structural complexity of 5-piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride places it within the category of pyrazole-fused piperidine derivatives, also known as tetrahydroazaindazole analogs. These compounds have been specifically designed to inhibit protoporphyrinogen oxidase, an enzyme that catalyzes the oxidation of protoporphyrinogen to protoporphyrin and serves as the site of action for membrane-disrupting herbicides. The strategic positioning of functional groups within this molecular framework allows for specific protein-ligand interactions that contribute to biological activity.

Table 1: Physicochemical Properties of 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic Acid Methylamide Hydrochloride

Property Value Reference
Chemical Abstracts Service Number 1452521-79-7
Molecular Formula C₁₀H₁₇ClN₄O
Molecular Weight 244.73 g/mol
Catalog Designation 068107
Chemical Classification Pyrazole-piperidine hybrid

The molecular architecture demonstrates sophisticated design principles where the piperidine moiety contributes conformational flexibility while the pyrazole core provides specific electronic properties essential for biological recognition. The methylamide functional group serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with target proteins through multiple binding modes. This structural arrangement exemplifies the rational drug design approach where complementary pharmacophores are combined to achieve enhanced biological activity.

Historical Context of Pyrazole-Piperidine Hybrid Compounds in Medicinal Chemistry

The development of pyrazole-piperidine hybrid compounds represents a significant milestone in the evolution of heterocyclic medicinal chemistry, tracing its origins to the pioneering work of German chemist Ludwig Knorr who first discovered the antipyretic action of pyrazole derivatives in 1883. Knorr's accidental synthesis of antipyrine while attempting to create quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research in pharmaceutical sciences. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic drug design approaches.

The historical progression of pyrazole derivatives in medicinal chemistry gained momentum with the isolation of the first natural pyrazole compound by Japanese researchers Kosuge and Okeda in 1954. Their discovery of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, challenged the prevailing belief that pyrazoles could not be obtained naturally and opened new avenues for investigating naturally occurring pyrazole structures. Subsequently, these researchers isolated levo-β-(1-pyrazolyl)alanine from watermelon seeds, further expanding the known repertoire of natural pyrazole compounds and their biological significance.

The contemporary understanding of pyrazole-piperidine hybrid compounds has been shaped by extensive research demonstrating their diverse pharmacological properties. Pyrazoles have been established as exhibiting antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The pyrazole ring appears as the core structure in numerous leading pharmaceutical agents, including celecoxib, sildenafil, rimonabant, and difenamizole, demonstrating the versatility and therapeutic potential of this heterocyclic scaffold.

Recent investigations into pyrazole-fused piperidine derivatives have revealed their specific biological activities as inhibitors of cyclin-dependent protein kinase-2, cyclin-dependent protein kinase-5, and phosphatidylinositol 3-kinase. These enzymatic targets are crucial for cellular regulation and have been implicated in various disease states, making pyrazole-piperidine hybrid compounds particularly valuable for treating bipolar disorder, diabetes, dementia, Alzheimer's disease, schizophrenia, depression, and cancer. The strategic combination of pyrazole and piperidine pharmacophores in a single molecular framework allows for multitarget activity and enhanced therapeutic efficacy.

Table 2: Historical Milestones in Pyrazole-Piperidine Medicinal Chemistry

Year Discovery/Development Researcher(s) Significance Reference
1883 First pyrazole derivative with antipyretic action Ludwig Knorr Foundation of pyrazole medicinal chemistry
1954 First natural pyrazole isolation Kosuge and Okeda Demonstrated natural occurrence of pyrazoles
Modern Era Pyrazole-piperidine hybrid development Multiple researchers Multitarget therapeutic agents
Contemporary Enzyme inhibitor applications Current research Treatment of neurological and metabolic disorders

The medicinal chemistry evolution of pyrazole-piperidine compounds has been further enhanced by advances in synthetic methodology and structure-activity relationship studies. Modern synthetic approaches have enabled the preparation of diverse pyrazole-fused piperidine derivatives through cyclization reactions involving hydrazines and cyclic β-cyanoketones under neutral conditions. These synthetic developments have facilitated the exploration of structure-activity relationships and the optimization of biological activities for specific therapeutic applications.

The rational design of pyrazole-piperidine hybrid compounds reflects contemporary medicinal chemistry principles that emphasize the strategic combination of validated pharmacophores to achieve enhanced biological activity. The piperidine side chains are already present in marketed selective estrogen receptor modulators such as raloxifene, arzoxifene, and acolbifene, demonstrating the proven therapeutic value of this structural motif. The integration of pyrazole and piperidine pharmacophores in compounds like 5-piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride represents the culmination of decades of systematic research in heterocyclic medicinal chemistry.

Eigenschaften

IUPAC Name

N-methyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-11-10(15)9-5-8(13-14-9)7-3-2-4-12-6-7;/h5,7,12H,2-4,6H2,1H3,(H,11,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTFGVAPLFECQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature and research findings.

  • Chemical Formula : C₁₁H₁₉ClN₄O₂
  • Molecular Weight : 274.75 g/mol
  • CAS Number : 1452550-85-4

1. Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. A review highlighted that compounds containing a pyrazole nucleus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, pyrazole derivatives have been shown to interact with various molecular targets involved in tumor growth and metastasis .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds similar to 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored extensively. Research indicates that these compounds can exhibit broad-spectrum antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The mechanisms through which 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By acting as enzyme inhibitors, these compounds can modulate pathways involved in inflammation and cancer progression.
  • Receptor Modulation : Some studies suggest that pyrazole derivatives may interact with various receptors, including those involved in pain perception and immune response .

Case Study 1: Anticancer Activity

A study involving a series of pyrazole derivatives demonstrated that specific modifications to the pyrazole structure enhanced its anticancer activity against breast cancer cell lines. The study reported IC50 values indicating potent cytotoxic effects, suggesting that 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride could be a promising candidate for further development .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, a related pyrazole compound was shown to significantly reduce joint swelling and pain in treated animals compared to controls. This study supports the potential application of pyrazole derivatives in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialDisrupts cell membranes

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride involves several chemical reactions that typically include the formation of pyrazole rings through cyclocondensation reactions. For example, derivatives of pyrazoles have been synthesized using hydrazine derivatives and acetylenic compounds, yielding high regioselectivity and good yields under optimized conditions .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. Research indicates that 5-Piperidin-3-yl-2H-pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. They act by inhibiting key enzymes involved in cancer progression and promoting apoptosis in malignant cells .

Antimicrobial Effects

The compound has also demonstrated antibacterial and antifungal properties. Studies show that pyrazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Activities

5-Piperidin-3-yl-2H-pyrazole compounds have been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. Additionally, their analgesic properties suggest potential use in pain management therapies .

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of pyrazole derivatives, including 5-Piperidin-3-yl-2H-pyrazole. These compounds may offer protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacteria and fungi
Anti-inflammatoryReduction of inflammation markers
AnalgesicPain relief in preclinical models
NeuroprotectiveProtection against neurodegeneration

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride Pyrazole Piperidin-3-yl, methylamide-carboxylic acid Hypothesized kinase modulation; unconfirmed bioactivity
3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (Naratriptan Related Compound A) Indole 1-Methylpiperidin-4-yl Serotonin receptor agonist (5-HT1B/1D)
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Pyridine Piperidin-4-ylmethyl, oxadiazole Anticancer activity (kinase inhibition)
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Pyridine Pivalamido, acrylate ester Intermediate in antiviral drug synthesis

Key Observations

Core Heterocycle Influence :

  • The pyrazole core in the target compound distinguishes it from indole (Naratriptan analog) and pyridine derivatives. Pyrazoles are associated with anti-inflammatory properties, whereas indoles (e.g., Naratriptan analogs) target serotonin receptors . Pyridine derivatives, such as the oxadiazole-containing compound, often exhibit kinase inhibition .

Piperidine Substitution :

  • The piperidin-3-yl group in the target compound contrasts with the 1-methylpiperidin-4-yl group in Naratriptan analogs. Positional differences in piperidine substitution significantly alter receptor binding; 4-substituted piperidines are common in CNS drugs, while 3-substituted variants may influence solubility or off-target effects .

Functional Groups :

  • The methylamide-carboxylic acid moiety in the target compound is distinct from the oxadiazole (electron-deficient heterocycle) in the pyridine-based analog. Oxadiazoles enhance metabolic stability, whereas methylamide groups may improve membrane permeability .

Salt Forms :

  • Both the target compound and the oxadiazole-pyridine analog are hydrochloride salts, suggesting comparable solubility profiles. Naratriptan analogs, however, often use oxalate salts for enhanced crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride, considering hydrolysis conditions and catalyst selection?

  • Methodological Answer : A two-step synthesis is recommended:

Ester hydrolysis : React methyl esters with hydrochloric acid (36.5% w/w) in water at 93–96°C for 17 hours to yield the carboxylic acid intermediate .

Amidation : Use palladium(II) acetate and tert-butyl XPhos as catalysts in tert-butanol at 40–100°C under inert atmosphere for 5.5 hours to introduce the methylamide group .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Adjust pH during hydrolysis to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to assess purity (>98%) .
  • NMR : Confirm structural integrity via <sup>1</sup>H NMR (e.g., piperidine protons at δ 1.5–2.8 ppm, pyrazole protons at δ 6.2–7.1 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C10H17ClN4O: 232.71) .

Q. What stability considerations are critical for storing this compound under varying temperature and humidity conditions?

  • Methodological Answer :

  • Storage : Store at −20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, analyzing degradation products via HPLC .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis and reduce trial-and-error approaches?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in hydrolysis/amidation steps .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for yield improvement .

Q. What strategies address contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC50) to compare potency across models .
  • Metabolite Profiling : Identify species-specific metabolites via LC-MS to explain discrepancies in activity .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for modifying the piperidine-pyrazole core?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial design to test substituent effects (e.g., fluorination at pyrazole C3 or piperidine N-alkylation) on target binding .
  • Molecular Dynamics Simulations : Predict binding affinities by simulating ligand-receptor interactions in silico .

Q. What advanced analytical techniques resolve degradation products formed under stressed conditions (e.g., oxidative, thermal)?

  • Methodological Answer :

  • LC-HRMS : Couple high-resolution mass spectrometry with photodiode array detection to identify degradation pathways (e.g., dealkylation or ring-opening) .
  • NMR Cryoprobe : Enhance sensitivity for detecting trace degradants in stability samples .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Nanofiltration : Use polyamide membranes with a 200–300 Da MWCO to separate unreacted intermediates .
  • Simulated Moving Bed Chromatography : Optimize for continuous separation of enantiomers or diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride
Reactant of Route 2
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.